molecular formula C12H19NO4 B8085503 1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid

Cat. No.: B8085503
M. Wt: 241.28 g/mol
InChI Key: IDUPJBBZYMOVHP-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it suitable for large-scale production required in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it a versatile protecting group in organic synthesis. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl cation and decarboxylation to yield the free amine .

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-2-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid

Uniqueness: 1-[(Tert-butoxy)carbonyl]-4-methylidenepiperidine-2-carboxylic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the Boc group makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h9H,1,5-7H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUPJBBZYMOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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